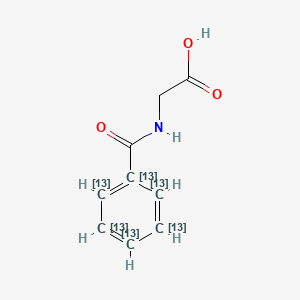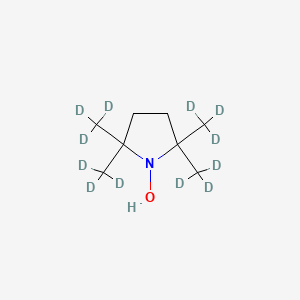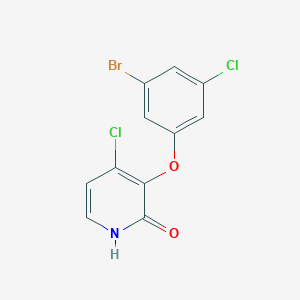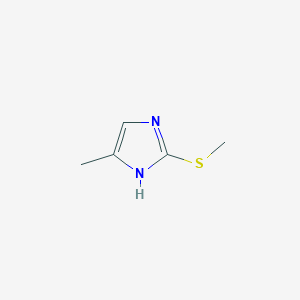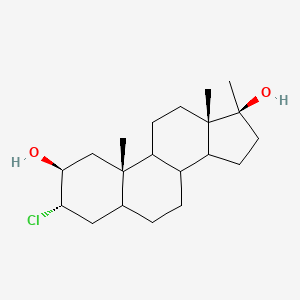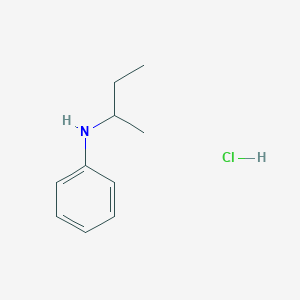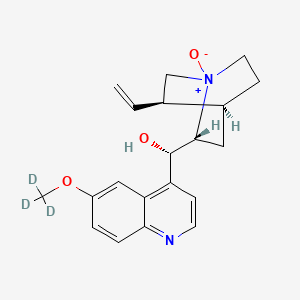
Leuprolide Acetate EP Impurity H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Leuprolide Acetate EP Impurity H involves liquid-phase peptide synthesis. The process typically includes the following steps :
Condensation of Protected Amino Acids: Protected amino acids are condensed using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures.
Deblocking: The protected dipeptides are deblocked using hydrogen chloride in dioxane.
Formation of Peptide Bonds: The deblocked dipeptides are further reacted to form longer peptide chains using standard carbodiimide methods.
Hydrogenation: The final peptide is hydrogenated in acetic acid in the presence of palladium hydroxide to remove protecting groups.
Purification: The resulting peptide is purified by precipitation from acetone.
Chemical Reactions Analysis
Leuprolide Acetate EP Impurity H undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the peptide chain.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of peptide bonds.
Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and palladium hydroxide. Major products formed from these reactions include various peptide fragments and derivatives.
Scientific Research Applications
Leuprolide Acetate EP Impurity H has several scientific research applications, including :
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Leuprolide Acetate formulations.
Biology: Studied for its interactions with biological receptors and its role in the modulation of hormonal pathways.
Medicine: Investigated for its potential effects on hormone-dependent conditions and its role in the development of therapeutic peptides.
Industry: Utilized in the quality control and validation of pharmaceutical manufacturing processes.
Mechanism of Action
Leuprolide Acetate EP Impurity H exerts its effects by interacting with gonadotropin-releasing hormone receptors (GnRHR). The binding of the compound to these receptors leads to the modulation of gonadotropin hormone levels, including luteinizing hormone and follicle-stimulating hormone . This interaction results in the downregulation of sex steroid levels, which is crucial for its therapeutic effects in hormone-dependent conditions .
Comparison with Similar Compounds
Leuprolide Acetate EP Impurity H can be compared with other similar compounds, such as :
Leuprolide Acetate: The parent compound, used widely in clinical settings for hormone-dependent conditions.
Goserelin Acetate: Another GnRH analog used for similar therapeutic purposes.
Triptorelin Acetate: A synthetic decapeptide analog of GnRH with similar applications.
This compound is unique due to its specific peptide sequence and its role as an impurity in the synthesis of Leuprolide Acetate. Its presence and identification are crucial for ensuring the purity and efficacy of the final pharmaceutical product.
Properties
Molecular Formula |
C59H84N16O12 |
|---|---|
Molecular Weight |
1209.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
GFIJNRVAKGFPGQ-BPBJJFQZSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


